Bufotenine is classified as a psychoactive compound and a serotonin derivative. Its molecular formula is with a molar mass of approximately 204.273 g/mol. The compound exhibits properties similar to other tryptamines, influencing serotonin receptors in the brain, which contributes to its psychoactive effects .
Bufotenine can be synthesized through various methods, with one notable approach involving the extraction from plant sources such as Anadenanthera species. A commonly used technique is an acid-base shakeout protocol, which efficiently isolates bufotenine from plant material. This method yields bufotenine concentrations of about 2.4% from Anadenanthera colubrina and 4% from Anadenanthera peregrina .
Bufotenine participates in several chemical reactions that are significant for both its biological activity and synthetic applications:
Bufotenine acts primarily on serotonin receptors in the central nervous system, particularly the 5-HT2A receptor subtype, which is implicated in mediating psychedelic effects. Its mechanism involves:
Bufotenine exhibits a strong first-pass effect when administered orally, significantly reducing its bioavailability compared to parenteral routes. Peak plasma concentrations are typically reached within one hour post-administration .
Bufotenine possesses several notable physical and chemical properties:
Bufotenine has garnered interest in various scientific fields due to its unique properties:
Bufotenine (5-Hydroxy-N,N-dimethyltryptamine) was first isolated in the 1910s by Austrian chemist Handovsky from the skin secretions of Bufo genus toads. This marked the first identification of an indole alkaloid in animal venom [1] [4]. By 1934, bufotenine had also been identified in botanical sources, particularly seeds of Anadenanthera peregrina and Anadenanthera colubrina, where it occurs at concentrations up to 15% [2] [5]. These seeds were used by Indigenous South American cultures to prepare psychoactive snuffs known as "yopo" or "cohoba" [2] [7].
Chemical characterization revealed bufotenine as a crystalline solid (melting point 146–147°C) with the molecular formula C₁₂H₁₆N₂O and a molar mass of 204.27 g/mol. Its structure features a 5-hydroxyindole core with a dimethylaminoethyl chain at the 3-position, making it both a serotonin analog and a structural isomer of psilocin [1] [4]. Bufotenine’s presence across taxonomically diverse organisms—including toads, plants, mushrooms (Amanita mappa), and even human tissues—highlighted its biochemical significance [1] [3] [5].
Table 1: Natural Sources of Bufotenine
Source Type | Example Species | Tissue/Part | Concentration |
---|---|---|---|
Toads | Bufo bufo gargarizans | Parotoid glands | Trace amounts |
Plants | Anadenanthera peregrina | Seeds | Up to 15% |
Fungi | Amanita mappa | Whole mushroom | Variable |
Mammals (incl. humans) | Homo sapiens | Brain, urine, plasma | Trace levels |
The structural confirmation of bufotenine was achieved through collaborative efforts in the 1930s. Nobel laureate Heinrich Wieland (University of Munich) validated Handovsky’s initial findings and confirmed bufotenine’s identity as 5-HO-DMT using degradation studies and comparative analysis with synthetic analogs [1] [4]. Wieland’s laboratory also identified the compound in Amanita mappa mushrooms, resolving prior confusion about "mappine" by proving its chemical identity with bufotenine [4].
In 1935, Toshio Hoshino and Kenya Shimodaira, working under Wieland, accomplished the first total synthesis of bufotenine. Their multi-step process established an unambiguous route to produce the compound, confirming its proposed structure [1] [4]. This synthesis enabled further pharmacological studies and settled debates about bufotenine’s relationship to other tryptamines. Later refinements, such as John Harley-Mason’s six-step synthesis from 2,5-dimethoxybenzaldehyde (1954), improved accessibility for research [4].
Table 2: Key Research Contributions to Bufotenine Chemistry
Researcher(s) | Year | Contribution | Significance |
---|---|---|---|
Handovsky | 1910s | Initial isolation from toad skin | First identification in animal sources |
Heinrich Wieland | 1934 | Structural confirmation | Validated 5-HO-DMT structure |
Hoshino & Shimodaira | 1935 | First total synthesis | Confirmed molecular architecture |
Harley-Mason & Jackson | 1954 | Improved 6-step synthesis | Enabled scalable production for research |
Archaeological findings confirm bufotenine-containing preparations were integral to shamanic practices in pre-Columbian Mesoamerica. Ceramic artifacts depicting Bufo toads and ritual snuff paraphernalia dated to ~2000 BCE provide evidence of entheogenic use [5] [9]. Indigenous groups like the Taíno (Caribbean) and Yanomami (Orinoco Basin) prepared Anadenanthera seeds into powdered snuffs called "cohoba," "yopo," or "hataj" for spiritual ceremonies [2] [7]. Administration methods included:
Ethnographic records indicate these preparations induced rapid-onset visions lasting 60–90 minutes, interpreted as communication with ancestral spirits. The persistence of Anadenanthera use among contemporary Indigenous groups (e.g., K’iche’ Maya) underscores bufotenine’s cultural endurance [5] [7]. Notably, pre-Columbian iconography often depicts toads alongside shamanic figures, reinforcing the zoopharmacological knowledge of Bufo secretions’ psychoactive properties [5] [9].
Table 3: Traditional Preparations Containing Bufotenine
Preparation Name | Culture/Region | Botanical Source | Administration Method | Purpose |
---|---|---|---|---|
Cohoba/Yopo | Taíno (Caribbean) | Anadenanthera peregrina seeds | Nasal insufflation | Divination, healing rituals |
Hataj | Yanomami (Orinoco) | Anadenanthera colubrina seeds | Snuff | Coming-of-age ceremonies |
Toad-skin mixtures | K’iche’ Maya (Guatemala) | Bufo spp. secretions + alcohol | Oral ingestion | Augmenting beverage potency |
Compound Index
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7